1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
“1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid” is a chemical compound with the CAS Number: 306957-33-5 . It has a molecular weight of 287.36 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Indole-Benzimidazole Derivatives : Indole carboxylic acids, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative, are precursors for synthesizing indole-benzimidazole compounds. These compounds are obtained by condensing indole carboxylic acids with substituted o-phenylenediamines under specific conditions (Wang et al., 2016).
Spectroscopic Profiling and Computational Studies : Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is synthesized from 5-methoxyindole-2-carboxylic acid and characterized using various spectroscopic techniques. Computational studies, including NBO analysis and molecular electrostatic potential (MEP) analysis, are conducted to investigate the electronic nature and reactivity of the MMIC molecule (Almutairi et al., 2017).
Pharmacological Applications
- Discovery of CysLT1 Selective Antagonists : Certain indole derivative compounds, such as 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, are identified as novel and highly potent CysLT1 antagonists. These compounds have potential pharmacological applications due to their selective antagonistic properties (Chen et al., 2016).
Chemical Reactions and Synthesis Pathways
Nenitzescu Synthesis of Carbamate Indole Derivatives : Reactions involving N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine with specific compounds result in the formation of carbamate indole derivatives. These reactions involve various steps and conditions, demonstrating the synthetic utility of such processes (Borisov et al., 2007).
Rh(III)-Catalyzed Selective Coupling : The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids results in diverse product formation. This reaction involves C-C and C-C/C-N bond formation, indicating a mechanism of C-H activation and electrophilic addition (Zheng et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZOSFCQREIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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